In Vitro Efficacy of Pemigatinib on Bladder Cancer Cell Lines: A Technical Guide
In Vitro Efficacy of Pemigatinib on Bladder Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemigatinib (INCB054828) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1] Genetic alterations in FGFR genes, particularly FGFR3, are common drivers in bladder cancer, making it a promising therapeutic target.[2] This technical guide provides a comprehensive overview of the in vitro efficacy of pemigatinib on bladder cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. The information herein is intended to support further research and drug development efforts in the field of bladder cancer therapeutics.
Core Efficacy Data
The in vitro effects of pemigatinib have been evaluated in bladder cancer cell lines known to harbor FGFR3 alterations, such as RT-112 and RT-4, both of which have an FGFR3-TACC3 fusion.[3][4]
Cell Viability and Growth Inhibition
Pemigatinib demonstrates potent inhibition of cell growth in bladder cancer cell lines with FGFR3 fusions. The concentration required to inhibit growth by 50% (GI50) has been determined for the following cell lines:
| Cell Line | FGFR Alteration | Mean GI50 ± S.D. (nM) |
| RT-112 | FGFR3-TACC3 fusion | 7 ± 3 |
| RT-4 | FGFR3-TACC3 fusion | 12 |
| Table 1: Growth Inhibition (GI50) of Pemigatinib in Bladder Cancer Cell Lines.[3] |
In the RT-112 cell line, treatment with 100 nM pemigatinib resulted in a significant reduction in cell viability. After 24 hours, viability was reduced by approximately 25%, and this effect was more pronounced after 48 hours, with a reduction of 40-60%.[5]
Cell Cycle Analysis
Pemigatinib has been shown to induce G1 phase cell cycle arrest in the RT-112 bladder cancer cell line. Treatment with 100 nM pemigatinib led to a significant increase in the percentage of cells in the G1 phase after 48 hours.[5]
| Cell Line | Treatment | Time Point | % of Cells in G1 Phase (Approx.) |
| RT-112 | Untreated | 48h | ~55% |
| RT-112 | 100 nM Pemigatinib | 48h | ~65% |
| Table 2: Effect of Pemigatinib on Cell Cycle Progression in RT-112 Cells.[5] |
Apoptosis Induction
While pemigatinib induces a strong cytostatic effect through cell cycle arrest, its induction of apoptosis in the RT-112 bladder cancer cell line was not significant at the tested concentrations and time points.[5] However, increased expression of calreticulin (CRT) was observed in RT-112 cells after 48 hours of treatment, which can be a marker of cellular stress.[5]
Signaling Pathways Affected by Pemigatinib
Pemigatinib exerts its effects by inhibiting the FGFR signaling cascade. Upon binding to FGFR, it blocks the phosphorylation of downstream signaling molecules, primarily impacting the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In the RT-112 bladder cancer cell line, pemigatinib treatment has been shown to modulate AKT signaling.[5] In the RT-4 cell line, treatment with pemigatinib strongly suppresses the phosphorylation of FRS2, a key substrate of FGFR, and the downstream effector ERK.[4]
References
- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
